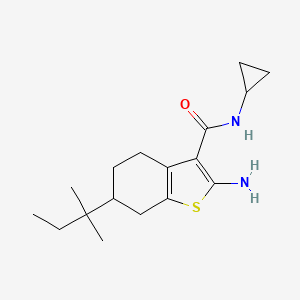
6,7-Dichloro-2-(3,5-dichlorophenoxy)-3-(trifluoromethyl)quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6,7-Dichloro-2-(3,5-dichlorophenoxy)-3-(trifluoromethyl)quinoxaline (DCQ) is a novel compound that has been studied for its potential applications in the field of synthetic organic chemistry. It is a heterocyclic compound containing two nitrogen atoms and two chlorine atoms. DCQ has been studied for its potential use in the synthesis of various organic compounds, as well as its potential applications in the field of medicinal chemistry.
Scientific Research Applications
Synthesis and Biological Activity
- Antibacterial Properties : New derivatives of 1,4-di-N-oxides of quinoxaline, including compounds with chlorine or fluorine atoms in positions similar to 6,7-Dichloro-2-(3,5-dichlorophenoxy)-3-(trifluoromethyl)quinoxaline, have been synthesized. These compounds exhibit significant antibacterial activity, indicating their potential as new drugs with a broad spectrum of antibacterial action (Glushkov et al., 2005).
Material Science Applications
Electronic and Optical Properties : The study of triarylamines based on quinoxaline cores for electronic applications demonstrated that the nature of peripheral amines significantly influences electronic absorption spectra, while emission spectra exhibit close similarity across compounds. This research indicates the potential use of these compounds in optoelectronic devices (Thomas & Tyagi, 2010).
Helical Structures Induction : Research on poly(quinoxaline-2,3-diyl)s with menthyloxymethyl side chains derived from (-)-menthol at specific positions on the quinoxaline ring resulted in the formation of helical structures. This property could be exploited in developing new materials with specific chiral characteristics (Yamamoto et al., 2013).
Chemical Synthesis and Drug Design
Anticancer Drug Design : The synthesis of novel isoxazolequinoxaline derivatives and their evaluation as anticancer drugs against human proteins has been explored. This includes detailed studies on their structural and interaction characteristics, offering insights into their potential as targeted anticancer therapies (Abad et al., 2021).
Fluorinated Quinoxaline Derivatives : Research on fluorinated quinoxaline derivatives highlighted their synthesis and potential applications. These compounds' unique electronic properties could be beneficial in designing new pharmaceuticals or materials (Kotovskaya et al., 1999).
properties
IUPAC Name |
6,7-dichloro-2-(3,5-dichlorophenoxy)-3-(trifluoromethyl)quinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H5Cl4F3N2O/c16-6-1-7(17)3-8(2-6)25-14-13(15(20,21)22)23-11-4-9(18)10(19)5-12(11)24-14/h1-5H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBIJGVGMXBRUCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)OC2=NC3=CC(=C(C=C3N=C2C(F)(F)F)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H5Cl4F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Dichloro-2-(3,5-dichlorophenoxy)-3-(trifluoromethyl)quinoxaline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2683649.png)
![N-[2-[4-(4-Cyano-2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2683650.png)
![1-[(1R)-1-(4-Fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B2683653.png)





![7-(3-chlorophenyl)-5-methyl-N-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2683659.png)
![4-[({[2-Mercapto-3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-7-yl]carbonyl}amino)methyl]benzoic acid](/img/structure/B2683662.png)
![4-bromo-3-[(2,2-difluoroethoxy)methyl]-1-(3,3,3-trifluoropropyl)-1H-pyrazole](/img/structure/B2683664.png)
![1-((1R,5S)-8-(3-(4-(methylthio)phenyl)propanoyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2683667.png)